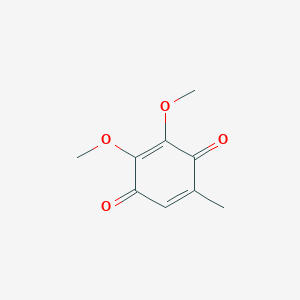

2,3-Dimethoxy-5-methyl-1,4-benzoquinone

概要

説明

コエンザイムQ0は、ユビキノン-0としても知られており、キノン誘導体です。それは、キノコのアンモニアカンファラタを含む様々な生物で見られる自然発生物質です。 コエンザイムQ0は、特にその抗癌作用と抗炎症作用において重要な生物学的活性で知られています .

2. 製法

合成経路と反応条件: コエンザイムQ0は、様々な方法で合成できます。一効率的な方法は、スカンジウムトリフレートとハントツッシュエステルを用いたコエンザイムQ0の触媒的プロパルギル化です。 この反応は、レドックス連鎖機構を通じて進行し、プロパルギルアルコールを三重結合を含むコエンザイムQ0の誘導体に変換します .

工業的生産方法: コエンザイムQ0の工業的生産には、アンモニアカンファラタなどの天然源からの抽出が用いられることが多いです。 抽出プロセスには、高純度のコエンザイムQ0を得るための溶媒抽出、精製、結晶化が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Coenzyme Q0 can be synthesized through various methods. One efficient method involves the catalytic propargylation of Coenzyme Q0 using scandium triflate and Hantzsch ester. This reaction proceeds through a redox chain mechanism, converting propargylic alcohols into derivatives of Coenzyme Q0 containing triple bonds .

Industrial Production Methods: Industrial production of Coenzyme Q0 often involves the extraction from natural sources such as Antrodia camphorata. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Coenzyme Q0 .

化学反応の分析

反応の種類: コエンザイムQ0は、酸化、還元、置換反応など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: コエンザイムQ0は、エタノール溶液中の塩化第二鉄などの試薬を用いて酸化できます.

還元: コエンザイムQ0の還元は、水素化ホウ素ナトリウムなどの還元剤を用いて達成できます。

置換: コエンザイムQ0のプロパルギル化には、ジクロロメタン中でスカンジウムトリフレートとハントツッシュエステルを用います.

主な生成物: これらの反応から生成される主な生成物には、プロパルギル誘導体などのコエンザイムQ0の様々な誘導体が含まれ、それらは顕著な生物学的活性を示しています .

科学的研究の応用

Synthesis of Coenzyme Q Compounds

One of the primary applications of 2,3-dimethoxy-5-methyl-1,4-benzoquinone is its role as an intermediate in the synthesis of coenzyme Q (ubiquinone) compounds. Coenzyme Q is crucial for mitochondrial function and energy production. The compound serves as a precursor in synthesizing various forms of coenzyme Q, such as coenzyme Q0 and coenzyme Q10.

Case Study: Coenzyme Q0 Synthesis

Research has demonstrated a single-step synthesis method for coenzyme Q0 using this compound. This approach simplifies the production process and enhances yield efficiency compared to traditional methods that require multiple steps and reagents .

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties. It has been tested for its ability to induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It is believed to protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.

Application in Neurodegenerative Disease Models

In studies involving models of Alzheimer's disease, the compound has been shown to reduce tau protein fibrillization, which is associated with neurodegeneration. This suggests potential therapeutic applications for treating conditions like Alzheimer's and Parkinson's disease .

Role in Biochemical Assays

This compound is utilized in various biochemical assays due to its redox properties.

Example Applications

- Cytochrome Oxidation Assays : It serves as a component in buffer solutions for cytochrome oxidation assays.

- Antifungal Activity Testing : The compound is used in XTT assays to quantify antifungal activity against various pathogens .

Industrial Applications

The compound's synthesis process is also relevant for industrial applications due to its efficiency and cost-effectiveness compared to alternative methods.

Preparation Method

A notable method involves the Vilsmeier reaction using 3,4,5-trimethoxytoluene as a starting material. This process yields high quantities of this compound with minimal environmental impact .

作用機序

コエンザイムQ0は、主にミトコンドリアの呼吸鎖における役割を通じてその効果を発揮します。それは電子キャリアとして機能し、ミトコンドリアの複合体IとIIから複合体IIIへの電子の移動を促進します。 このプロセスは、細胞の主要なエネルギー通貨であるアデノシン三リン酸(ATP)の産生に不可欠です . さらに、コエンザイムQ0は抗酸化特性を持ち、フリーラジカルを消去することにより細胞を酸化損傷から守ります .

類似化合物:

コエンザイムQ10(ユビキノン-10): コエンザイムQ0と同様に、コエンザイムQ10はミトコンドリアの呼吸鎖に関与し、抗酸化特性を持っています。

プラストキノン: 葉緑体に見られるプラストキノンは、光合成中の電子伝達鎖で同様の役割を果たします.

フィロキノン(ビタミンK1): 血液凝固に関与するフィロキノンは、コエンザイムQ0と構造的に類似していますが、生物学的機能は異なります.

コエンザイムQ0の独自性: コエンザイムQ0は、他の類似化合物ではそれほど顕著ではない、その特定の抗癌作用と抗炎症作用によってユニークです。 転移を阻害し、炎症性経路を調節する能力は、医学研究において貴重な化合物となっています .

類似化合物との比較

Coenzyme Q10 (Ubiquinone-10): Like Coenzyme Q0, Coenzyme Q10 is involved in the mitochondrial respiratory chain and has antioxidant properties.

Plastoquinone: Found in chloroplasts, plastoquinone plays a similar role in the electron transport chain during photosynthesis.

Phylloquinone (Vitamin K1): Involved in blood coagulation, phylloquinone shares structural similarities with Coenzyme Q0 but has distinct biological functions.

Uniqueness of Coenzyme Q0: Coenzyme Q0 is unique due to its specific anticancer and anti-inflammatory properties, which are not as pronounced in other similar compounds. Its ability to inhibit metastasis and modulate inflammatory pathways makes it a valuable compound in medical research .

生物活性

2,3-Dimethoxy-5-methyl-1,4-benzoquinone (also known as ubiquinone-0) is a naturally occurring compound with significant biological activities. It is a derivative of ubiquinone and plays a crucial role in various biochemical processes, particularly in cellular respiration and antioxidant defense mechanisms. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the oxidation of specific precursors. A common method includes the use of 3,4,5-trimethoxytoluene in a reaction with phosphorus oxychloride and N,N-dimethylformamide, followed by oxidation with hydrogen peroxide and dichromate to yield the desired quinone with a high yield of approximately 82% .

Antioxidant Properties

This compound exhibits potent antioxidant properties. It has been shown to enhance the rate of ascorbate reduction in various biochemical assays. This property is crucial for protecting cells from oxidative stress and damage caused by reactive oxygen species (ROS) .

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in cancer cells. For instance, studies have demonstrated that it can effectively damage neuroblastoma cells through the generation of ROS . The cytotoxicity is influenced by the compound's electrophilicity, which mediates its interaction with cellular components leading to cell death .

Role in Cancer Treatment

This compound has been investigated for its potential as an anticancer agent. It has shown efficacy against triple-negative breast cancer cells by inhibiting cell proliferation and inducing apoptosis. The mechanism involves the modulation of redox status within the cells and interference with mitochondrial function .

Study on Neuroblastoma Cells

A detailed study assessed the effects of this compound on neuroblastoma cells. The results indicated that treatment with this compound led to significant cell death correlated with increased ROS production. The study utilized various concentrations of the compound to establish a dose-response relationship and concluded that the compound's cytotoxic effects were significantly higher in cells with lower NAD(P)H: quinone oxidoreductase activity .

Antioxidant Activity in Hepatocytes

Another investigation focused on the antioxidant effects of this benzoquinone in primary rat hepatocytes. The study measured ROS formation and glutathione (GSH) depletion following treatment with varying concentrations of this compound. Results indicated that higher concentrations led to increased oxidative stress markers and reduced cell viability .

Data Tables

特性

IUPAC Name |

2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPTCZPFCVOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209242 | |

| Record name | Ubiquinone-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-94-7 | |

| Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone-O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Mitochondrial Complex I interaction: Coenzyme Q0 can act as an electron acceptor substrate for mitochondrial complex I (NADH:Q reductase), influencing electron transport activity and membrane potential generation. [] This interaction is influenced by the length and saturation of the alkyl side chain at position 6 of the benzoquinone ring. []

- Phospholipase A2 Inhibition: Coenzyme Q0 and its derivative, 2,3-dimethoxy-5-methyl-6-(10-morpholinodecyl)-1, 4-benzquinone hydrochloride (QS-10.Mor), have been shown to inhibit phospholipase A2 (PLA2) activity in a dose-dependent manner. This suggests a potential role in membrane stabilization. []

- Induction of Apoptosis: Studies show that Coenzyme Q0 can induce apoptosis in various cancer cell lines, including lung cancer cells (A549), [] breast cancer cells (MCF-7), [] and melanoma cells. [] This effect is often associated with reactive oxygen species (ROS) generation and modulation of apoptotic pathways, including PARP degradation and Bcl-2/Bax dysregulation. [, , ]

- Modulation of Wnt/β-catenin Signaling: Research suggests that Coenzyme Q0 can inhibit the Wnt/β-catenin signaling pathway, leading to decreased expression of c-myc, cyclin D1, and survivin. This inhibition contributes to its anti-tumor activity, particularly in melanoma cells. []

A:

- Stability in Solution: Studies demonstrate that 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is stable in acidic aqueous buffer solutions within a specific pH range (3.0-6.2). []

- Micellar Systems: Research indicates that the compound can be incorporated into micellar systems, like those formed by sodium alkyl sulfates. This suggests compatibility with certain surfactants. [] The presence of a long side chain, like in idebenone, can influence the location of the benzoquinone nucleus within the micelle. []

ANone: While not a catalyst itself, this compound participates in redox reactions:

- Electron Carrier: It can act as an electron acceptor in reactions involving coenzyme NADH and a water-soluble iridium complex, mimicking the function of ubiquinone in the electron transport chain. []

- Enhancement of Nitric Oxide Reduction: this compound enhances the rate of nitric oxide reduction by xanthine/xanthine oxidase and ascorbate. [, ] This activity is influenced by the quinone's redox potential. [, ]

ANone: Yes, but the provided research only mentions it briefly:

- Geometry Optimization: Unrestricted MNDO calculations were used to optimize the geometry of methoxy-substituted methyl-1,4-benzoquinone radical anions, demonstrating that the methoxyl groups were twisted out of the aromatic plane. []

- Hyperfine Coupling Constant Calculations: INDO calculations were used to calculate hyperfine coupling constants using both optimized and standard bond lengths and angles of methoxy-substituted methyl-1,4-benzoquinone radical anions. []

ANone: Several structure-activity relationships can be identified based on the research provided:

- Alkyl Side Chain Saturation: Saturated alkyl side chains at position 6 result in faster electron transport rates in mitochondrial complex I compared to unsaturated side chains. [] This highlights the importance of side chain flexibility for interaction with the enzyme.

- Liposomal Formulation: A patent describes a liquid formulation of Coenzyme Q10 (a related compound) using a non-ionic surfactant, antioxidant, preservative, and water-soluble cellulose derivatives to enhance bioavailability and shelf life. [] This suggests that similar strategies could be explored for Coenzyme Q0.

ANone: The provided research highlights the evolution of understanding regarding this compound :

- Early Synthesis: Research from 1964 details the synthesis of this compound and its ethyl homologues using peracid oxidation. [] This signifies early efforts to produce the compound for research purposes.

- Exploration of Antimetabolite Properties: Research from 1974 explored the potential of Coenzyme Q antimetabolites, including synthetic analogues, as antimalarial agents. [] This demonstrates early interest in leveraging the compound's biological activity for therapeutic purposes.

ANone: Yes, the research highlights several cross-disciplinary connections:

- Chemistry and Biology: The synthesis of this compound and its analogues, [, , , , , , ] combined with biological assays, [, , , , , , , , , , , , , , , , , , , ] showcases a strong interplay between synthetic chemistry and biological investigation.

- Biochemistry and Pharmacology: Understanding the compound's interaction with biological systems, like mitochondrial complex I [] and its effects on cellular processes like apoptosis [, , ] are essential for exploring its potential pharmacological applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。